molecular formula C12H26O2Si B3252913 (1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclobutyl)methanol CAS No. 220343-46-4

(1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclobutyl)methanol

Cat. No.: B3252913
CAS No.: 220343-46-4
M. Wt: 230.42 g/mol
InChI Key: AONWRCHOMRHIOU-UHFFFAOYSA-N
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Description

(1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclobutyl)methanol (CAS 220343-46-4) is a cyclobutane-derived alcohol featuring a tert-butyldimethylsilyl (TBS) ether group. Its molecular formula is C₁₂H₂₆O₂Si, with a molecular weight of 230.42 g/mol . The TBS group is widely used in organic synthesis to protect hydroxyl groups due to its stability under basic and mildly acidic conditions.

Properties

IUPAC Name

[1-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclobutyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O2Si/c1-11(2,3)15(4,5)14-10-12(9-13)7-6-8-12/h13H,6-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONWRCHOMRHIOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1(CCC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclobutyl)methanol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole . The reaction proceeds under mild conditions, often at room temperature, to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

(1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclobutyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction results in various alcohol derivatives .

Scientific Research Applications

(1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclobutyl)methanol is utilized in several scientific research fields:

    Chemistry: Used as an intermediate in organic synthesis and as a protecting group for hydroxyl functionalities.

    Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical studies.

    Medicine: Investigated for its potential in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclobutyl)methanol involves its ability to act as a protecting group for hydroxyl functionalities. The tert-butyldimethylsilyl group stabilizes the hydroxyl group, preventing unwanted reactions during synthetic processes. This stabilization is achieved through the formation of a strong Si-O bond, which can be selectively cleaved under specific conditions .

Comparison with Similar Compounds

Structural Analogs by Cycloalkane Ring Size

The size of the cycloalkane ring significantly impacts steric strain, conformational flexibility, and reactivity. Below is a comparison with cyclopropane and cyclopentane analogs:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Feature
(1-(((TBS)oxy)methyl)cyclobutyl)methanol (Target) 220343-46-4 C₁₂H₂₆O₂Si 230.42 Cyclobutane ring
(1-(((TBS)oxy)methyl)cyclopentyl)methanol 1276693-12-9 C₁₃H₂₈O₂Si 260.45 Cyclopentane ring
(1-[(TBS)oxymethyl]cyclopropane)methanol 737790-46-4 C₁₁H₂₄O₂Si 216.39 Cyclopropane ring

Key Findings :

  • Cyclopropane Analog : The cyclopropane ring introduces high ring strain (~27 kcal/mol), increasing reactivity in ring-opening reactions compared to cyclobutane (~26 kcal/mol) and cyclopentane (~1–6 kcal/mol) . This strain may limit stability in prolonged synthetic steps.

Substituent Variations on the Cyclobutane Ring

Modifications to the cyclobutane ring alter electronic and steric properties:

Compound Name CAS Number Molecular Formula Substituent Feature
(trans-3-((TBS)oxy)cyclobutyl)methanol Not provided C₁₂H₂₆O₂Si TBS group at trans-3 position
(3,3-Difluorocyclobutyl)methanol Not provided C₅H₈F₂O Fluorine atoms at 3,3 positions

Key Findings :

  • Trans-TBS Substituent : The trans configuration may influence diastereoselectivity in subsequent reactions, offering synthetic advantages in stereocontrolled syntheses .

Functional Group Comparisons

While the target compound features a TBS-protected alcohol, other analogs incorporate distinct functional groups:

Compound Name CAS Number Functional Group Relevance to Target Compound
5-(((TBS)oxy)methyl)pyrrolidin-2-one 177911-57-8 Pyrrolidinone ring Demonstrates TBS use in lactam systems
tert-Butyldimethyl(2-(thiophen-2-yl)ethoxy)silane 160744-11-6 Thiophene-ethoxy group Highlights TBS in aromatic systems

Key Findings :

  • The TBS group’s versatility extends beyond aliphatic alcohols to heterocycles and aromatic systems, though the target compound’s cyclobutane scaffold offers unique steric constraints .

Biological Activity

Overview

(1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclobutyl)methanol, with the molecular formula C₁₂H₂₆O₂Si and a molecular weight of 230.42 g/mol, is a compound notable for its cyclobutyl ring structure. This unique configuration imparts distinct steric and electronic properties, making it a subject of interest in various biological and chemical research fields.

The compound is synthesized through a method involving the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl), typically in the presence of a base like imidazole. The synthesis can be scaled up for industrial applications, focusing on optimizing yield and purity through techniques such as column chromatography.

Key Reactions

  • Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.
  • Reduction : It can be reduced to generate various alcohol derivatives.
  • Substitution : The silyl group can be replaced with other functional groups.

The biological activity of this compound primarily stems from its role as a protecting group in organic synthesis. The tert-butyldimethylsilyl moiety stabilizes hydroxyl functionalities, preventing undesired reactions during synthetic processes. This stabilization occurs via the formation of a robust Si-O bond, which can be selectively cleaved under specific conditions .

Biological Applications

Research indicates that this compound has potential applications in several areas:

  • Organic Synthesis : As an intermediate in synthesizing biologically active molecules.
  • Biochemical Studies : Used as a probe to study biochemical pathways.
  • Pharmaceutical Development : Investigated for its role as a precursor for pharmacologically active compounds .

Case Study 1: Synthesis of Bioactive Molecules

A study explored the use of this compound in synthesizing novel bioactive molecules. The compound served as an essential intermediate, facilitating the introduction of various functional groups necessary for biological activity. The results demonstrated enhanced yields and improved selectivity in reactions involving this compound compared to traditional methods .

Case Study 2: Mechanistic Insights

Research focusing on the mechanistic pathways involving this compound revealed its efficacy in stabilizing reactive intermediates during synthesis. This property was particularly useful in developing complex natural products where maintaining the integrity of sensitive functional groups was crucial .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaMolecular WeightUnique Features
Cyclopentyl MethanolC₁₃H₂₈O₂Si244.44 g/molLarger ring structure
Cyclohexyl MethanolC₁₄H₃₀O₂Si258.54 g/molIncreased steric hindrance
Cyclopropyl MethanolC₁₁H₂₄O₂Si216.4 g/molSmaller ring, higher strain

The cyclobutyl structure of this compound provides unique steric and electronic properties that differentiate it from cyclopentyl, cyclohexyl, and cyclopropyl analogs. These differences can significantly influence reactivity and suitability for specific synthetic applications .

Q & A

Q. Methodological Answer :

NMR Analysis : Use 1H^{1}\text{H}-1H^{1}\text{H} COSY and NOESY to identify coupling constants and spatial proximity of protons on the cyclobutane ring.

X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable.

Computational Modeling : Compare experimental 13C^{13}\text{C} NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to confirm stereochemistry .

Advanced: What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer :
Contradictions (e.g., unexpected 1H^{1}\text{H} NMR splitting patterns) arise from dynamic effects or impurities. Solutions include:

Variable-Temperature NMR : Probe conformational flexibility (e.g., cyclobutane ring puckering) by acquiring spectra at 25°C to -40°C .

2D Heteronuclear Correlation (HSQC/HMBC) : Assign ambiguous peaks by correlating 1H^{1}\text{H} and 13C^{13}\text{C} signals.

Cross-Validation with Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula, ruling out impurities .

Advanced: How does the compound’s stability under varying pH conditions impact its use in biochemical assays?

Q. Methodological Answer :

Accelerated Stability Testing : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC-UV or LC-MS.

Mechanistic Insights : Acidic conditions hydrolyze the silyl ether, while alkaline conditions may oxidize the methanol moiety. Stabilizers like antioxidants (e.g., BHT) or inert atmospheres (N2_2) mitigate degradation .
Example Data :

pHHalf-Life (h)Major Degradation Pathway
28.2Silyl ether hydrolysis
748.5Minimal degradation
123.1Methanol oxidation

Advanced: What theoretical frameworks guide the design of derivatives for drug delivery applications?

Q. Methodological Answer :

Retromolecular Design : Align modifications (e.g., replacing TBDMS with other silyl groups) with target properties (e.g., lipophilicity, metabolic stability). Use Hansch analysis or molecular docking to predict bioavailability .

Mechanistic Probes : Introduce isotopic labels (e.g., 2H^{2}\text{H} or 13C^{13}\text{C}) at the cyclobutyl ring to study metabolic pathways via isotopic tracing .

Advanced: How can environmental fate studies inform safe handling protocols for this compound?

Q. Methodological Answer :

Environmental Persistence Testing : Use OECD 301B (Ready Biodegradability Test) to assess mineralization in aqueous media.

Ecotoxicology : Expose Daphnia magna or Vibrio fischeri to sublethal concentrations (EC50_{50} determination) .

Waste Management : Hydrolyze silyl groups in acidic waste streams before disposal to prevent bioaccumulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclobutyl)methanol
Reactant of Route 2
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(1-(((tert-Butyldimethylsilyl)oxy)methyl)cyclobutyl)methanol

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